molecular formula C16H15NO B11951242 4'-(4-Methylbenzylideneamino)acetophenone CAS No. 32884-51-8

4'-(4-Methylbenzylideneamino)acetophenone

Cat. No.: B11951242
CAS No.: 32884-51-8
M. Wt: 237.30 g/mol
InChI Key: ZVROWCVPUCELLK-UHFFFAOYSA-N
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Description

4’-(4-Methylbenzylideneamino)acetophenone is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol It is a derivative of acetophenone and is characterized by the presence of a benzylideneamino group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylbenzylideneamino)acetophenone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-aminoacetophenone . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 4’-(4-Methylbenzylideneamino)acetophenone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylbenzylideneamino)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

4’-(4-Methylbenzylideneamino)acetophenone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(4-Methylbenzylideneamino)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(4-Methylbenzylideneamino)acetophenone
  • N-(p-methylbenzylidene)-p-aminoacetophenone
  • Ethanone, 1-[4-[[(4-methylphenyl)methylene]amino]phenyl]

Uniqueness

4’-(4-Methylbenzylideneamino)acetophenone is unique due to its specific structural features, such as the presence of both a benzylideneamino group and an acetophenone core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

32884-51-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-[4-[(4-methylphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C16H15NO/c1-12-3-5-14(6-4-12)11-17-16-9-7-15(8-10-16)13(2)18/h3-11H,1-2H3

InChI Key

ZVROWCVPUCELLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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